Methyl 4-(chlorosulfonyl)-3-nitrobenzoate chemical properties
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, a key intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogues to provide a robust understanding of its characteristics. This document covers structural details, predicted and comparative physicochemical properties, a plausible synthetic route with detailed experimental protocols, and an analysis of its expected chemical reactivity. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to aid in comprehension.
Chemical Identity and Structure
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a substituted aromatic compound containing a methyl ester, a nitro group, and a sulfonyl chloride group. These functional groups impart a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | N/A |
| CAS Number | 162010-78-8 | [1][2] |
| Molecular Formula | C₈H₆ClNO₆S | [1][2] |
| Molecular Weight | 279.65 g/mol | [1][2] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-] | |
| InChI | InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3 | |
| InChIKey | QSCZSBGBDORDGM-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Methyl 4-(chlorosulfonyl)-3-nitrobenzoate (Predicted/Inferred) | Methyl 4-chloro-3-nitrobenzoate (Experimental) | Reference |
| Physical State | Solid (inferred) | Crystals or powder | |
| Color | Pale yellow (inferred) | White to pale yellow to cream | |
| Melting Point | Not available | 77.5-83.5 °C | |
| Boiling Point | Not available | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Likely to react with protic solvents like water and alcohols. | Soluble in water | |
| XlogP | 1.6 | 2.1 |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is not currently available. However, a plausible and standard synthetic route can be proposed based on established organic chemistry principles. The most direct method would be the chlorosulfonylation of methyl 3-nitrobenzoate.
Proposed Synthetic Pathway
The synthesis would involve the electrophilic aromatic substitution of methyl 3-nitrobenzoate with chlorosulfonic acid. The nitro and methyl ester groups are meta-directing, but the reaction conditions can be optimized to favor substitution at the 4-position.
Caption: Proposed synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for chlorosulfonylation of aromatic compounds.
Materials:
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Methyl 3-nitrobenzoate
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Chlorosulfonic acid
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Thionyl chloride (optional, as a co-reagent)
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Dichloromethane (anhydrous)
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-nitrobenzoate in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
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Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. The addition of thionyl chloride (1-1.5 equivalents) may be beneficial in some cases.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Carefully pour the reaction mixture onto crushed ice. The product is expected to precipitate as a solid. If it remains in the organic layer, separate the layers.
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Neutralization: Wash the organic layer (or the redissolved precipitate in a suitable solvent like ethyl acetate) sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: General workflow for the synthesis and purification.
Spectroscopic Data (Comparative)
No specific spectroscopic data for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate has been identified. The following tables present data for the analogue Methyl 4-chloro-3-nitrobenzoate to provide an expected range for the spectral characteristics.
Table 3: ¹H NMR Data for Methyl 4-chloro-3-nitrobenzoate (300 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 3.90 ppm | singlet | 3H | OCH₃ | |
| 7.90 ppm | doublet | 1H | H₅ | |
| 8.15 ppm | doublet of doublets | 1H | H₆ | |
| 8.49 ppm | doublet | 1H | H₂ |
Table 4: IR Spectroscopy Data for Methyl 4-chloro-3-nitrobenzoate
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 1716 cm⁻¹ | C=O (carbonyl) stretch of the ester |
Chemical Reactivity
The reactivity of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is governed by its three main functional groups: the sulfonyl chloride, the nitro group, and the methyl ester.
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Sulfonyl Chloride: This is a highly reactive group and will readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonic esters, and thioesters, respectively. This is the most synthetically useful handle on the molecule.
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Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards further electrophilic substitution. It can be reduced to an amine group using various reducing agents (e.g., H₂/Pd, Sn/HCl), which opens up another avenue for derivatization.
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Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with amines, typically at elevated temperatures.
Caption: Key reactivity pathways of the title compound.
Safety and Handling
While a specific safety data sheet (SDS) for Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is not widely available, based on its functional groups, it should be handled as a hazardous substance. It is classified as a Dangerous Good for transport.[1]
General Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid contact with skin and eyes.
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Avoid inhalation of dust or vapors.
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It is moisture-sensitive due to the sulfonyl chloride group and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
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In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using water as it will react with the sulfonyl chloride.
Conclusion
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is a trifunctional aromatic compound with significant potential as a synthetic intermediate. While direct experimental data is scarce, this guide provides a comprehensive overview of its expected properties and reactivity based on established chemical principles and data from closely related analogues. The proposed synthetic protocol offers a viable route for its preparation in a laboratory setting. Researchers and drug development professionals can use this guide as a foundational resource for the safe handling and effective utilization of this versatile chemical building block.
